
H-Lys-Val-OH hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Val-OH hydrochloride, also known as L-Lysine-L-Valine-L-Hydroxyproline hydrochloride, is a natural amino acid derivative used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 283.76 g/mol. It is a valuable reagent for peptide synthesis and protein modification, and has a wide range of biochemical and physiological effects.
科学的研究の応用
H-Lys-Val-OH hydrochloride has numerous scientific research applications. It is used in the synthesis of peptides and proteins, and can be used to modify existing proteins or to create new ones. It is also used in the study of enzyme activities and the study of protein-protein interactions. In addition, it has been used to study the structure and function of cell membranes, and to study the effects of drugs on cells.
作用機序
H-Lys-Val-OH hydrochloride acts by binding to specific receptors on the surface of cells, which in turn triggers a cascade of biochemical reactions. Depending on the type of receptor it binds to, different biological effects can be observed. For example, it can activate or inhibit enzymes, or it can regulate the expression of genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to regulate gene expression, and to modulate the activity of ion channels. In addition, it has been shown to affect the structure and function of cell membranes, and to modulate the activity of signal transduction pathways.
実験室実験の利点と制限
H-Lys-Val-OH hydrochloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that can be stored for long periods of time. In addition, it is a relatively non-toxic compound, making it safe to handle. However, there are some limitations to its use in lab experiments. It is not very soluble in aqueous solutions, and it can be difficult to work with in some experiments.
将来の方向性
H-Lys-Val-OH hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on cells, to study the structure and function of cell membranes, and to study the regulation of gene expression. In addition, it could be used to study the effects of environmental toxins on cells, and to study the effects of diet and lifestyle on health. Furthermore, it could be used to study the effects of aging on cells, and to study the effects of disease on cells.
合成法
H-Lys-Val-OH hydrochloride is synthesized by the reaction of l-lysine hydrochloride, l-valine, and l-hydroxyproline. The reaction proceeds in a two-step process, with the first step involving the reaction of l-lysine hydrochloride and l-valine to form a Schiff base. This is then followed by the reaction of the Schiff base with l-hydroxyproline to form this compound.
特性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIYIEZRMCQJCX-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

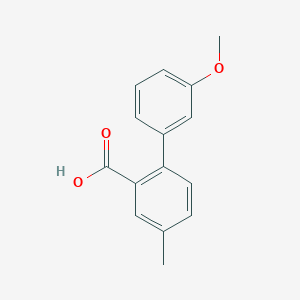





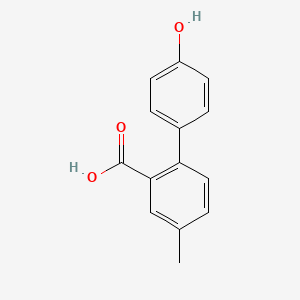
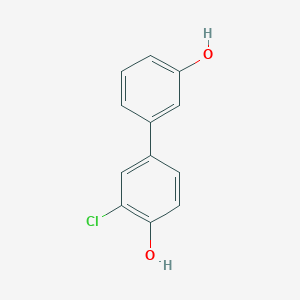
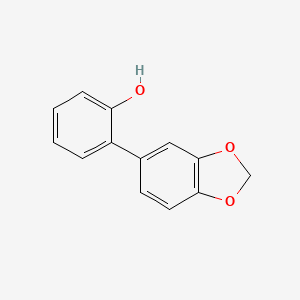
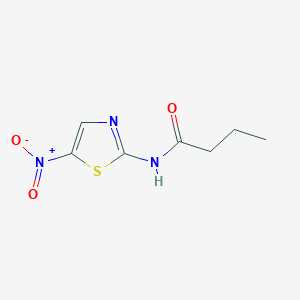
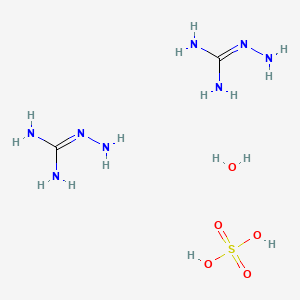

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)